2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the isoindole moiety. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or oxazole rings, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may target microtubules, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of benzodioxole, oxazole, and isoindole moieties, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of chemical modifications and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C22H20N2O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O7/c1-27-17-8-12(18(28-2)20-19(17)29-11-30-20)7-14-9-13(23-31-14)10-24-21(25)15-5-3-4-6-16(15)22(24)26/h3-6,8,14H,7,9-11H2,1-2H3 |
InChI Key |
OEEODOWTZOVRDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CN4C(=O)C5=CC=CC=C5C4=O)OC)OCO2 |
Origin of Product |
United States |
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